7-Bromo-3-(difluoromethylthio)indole
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Overview
Description
7-Bromo-3-(difluoromethylthio)indole: is a synthetic organic compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds found in many natural products and pharmaceuticals. The presence of bromine and difluoromethylthio groups in this compound makes it particularly interesting for various chemical and biological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the bromination of 3-(difluoromethylthio)indole using bromine or a brominating agent under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the 7-position.
Industrial Production Methods: Industrial production of 7-Bromo-3-(difluoromethylthio)indole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-3-(difluoromethylthio)indole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction Reactions: The difluoromethylthio group can undergo oxidation to form sulfoxides or sulfones.
Cycloaddition Reactions: The indole ring can participate in cycloaddition reactions, forming complex polycyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydride or potassium carbonate.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Cycloaddition Reactions: Electron-rich dipoles such as azomethine ylides under flow conditions.
Major Products Formed:
Substitution Products: Various substituted indoles depending on the nucleophile used.
Oxidation Products: Sulfoxides and sulfones.
Cycloaddition Products: Polycyclic indoline derivatives.
Scientific Research Applications
Chemistry: 7-Bromo-3-(difluoromethylthio)indole is used as a building block in organic synthesis, enabling the construction of more complex molecules. Its unique functional groups make it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals .
Biology and Medicine: Indole derivatives, including this compound, have shown potential in various biological activities such as antiviral, anticancer, and antimicrobial properties. Research is ongoing to explore its efficacy in treating different diseases .
Industry: In the industrial sector, this compound is used in the development of new materials and as a precursor for dyes and pigments. Its unique chemical properties make it suitable for various applications in material science .
Mechanism of Action
The mechanism of action of 7-Bromo-3-(difluoromethylthio)indole is primarily related to its ability to interact with biological targets. The indole ring can bind to various receptors and enzymes, modulating their activity. The bromine and difluoromethylthio groups enhance its binding affinity and selectivity towards specific molecular targets . The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
3-(Difluoromethylthio)indole: Lacks the bromine atom, resulting in different reactivity and biological activity.
7-Bromoindole: Lacks the difluoromethylthio group, affecting its chemical properties and applications.
3-Fluoromethylthioindole: Contains a fluorine atom instead of difluoromethylthio, leading to variations in reactivity and biological effects.
Uniqueness: 7-Bromo-3-(difluoromethylthio)indole is unique due to the presence of both bromine and difluoromethylthio groups, which confer distinct chemical reactivity and biological activity. This combination makes it a versatile compound for various research and industrial applications .
Properties
Molecular Formula |
C9H6BrF2NS |
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Molecular Weight |
278.12 g/mol |
IUPAC Name |
7-bromo-3-(difluoromethylsulfanyl)-1H-indole |
InChI |
InChI=1S/C9H6BrF2NS/c10-6-3-1-2-5-7(14-9(11)12)4-13-8(5)6/h1-4,9,13H |
InChI Key |
KOHRMPIIVRBMPV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)NC=C2SC(F)F |
Origin of Product |
United States |
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